2,2-Difluoro-2-(1,3-thiazol-5-yl)acetic acid
Description
2,2-Difluoro-2-(1,3-thiazol-5-yl)acetic acid is a fluorinated acetic acid derivative featuring a 1,3-thiazole ring substituted at the 5-position. The molecule’s structure combines a thiazole heterocycle with two fluorine atoms at the α-carbon of the acetic acid moiety, conferring unique electronic and steric properties.
Properties
IUPAC Name |
2,2-difluoro-2-(1,3-thiazol-5-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F2NO2S/c6-5(7,4(9)10)3-1-8-2-11-3/h1-2H,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAIYJJBYSVUWCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=N1)C(C(=O)O)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-2-(1,3-thiazol-5-yl)acetic acid typically involves the reaction of 2,2,4,5-tetrafluoro-5-(trifluoromethoxy)-1,3-dioxolane anion with ethyl fluoroacetate, followed by hydrolysis to yield the desired product . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This includes the use of industrial-grade reagents and continuous flow reactors to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 2,2-Difluoro-2-(1,3-thiazol-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoroacetic acid derivatives, while substitution reactions can introduce various functional groups to the thiazole ring.
Scientific Research Applications
2,2-Difluoro-2-(1,3-thiazol-5-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-2-(1,3-thiazol-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, influencing various biochemical processes. The difluoroacetic acid moiety can enhance the compound’s reactivity and binding affinity, making it a potent agent in various applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thiazole-Acetic Acid Scaffolds
Several compounds share the thiazole-acetic acid core but differ in substituents, influencing their physicochemical and biological profiles:
Key Observations :
- Fluorine vs.
- Aromatic Substitutions : Phenyl groups (e.g., 2-(4-phenyl-1,3-thiazol-5-yl)acetic acid) enhance lipophilicity, which may improve membrane permeability but reduce solubility .
- Functional Group Additions: Amino groups (e.g., [2-amino-4-(4-ethylphenyl)-1,3-thiazol-5-yl]acetic acid) introduce hydrogen-bonding capacity, critical for target engagement in drug design .
Physicochemical Properties
The α,α-difluoro substitution in this compound lowers the pKa of the acetic acid group compared to non-fluorinated analogues. For example:
- pKa Estimation: The electron-withdrawing effect of fluorine atoms reduces the pKa to ~2.5 (vs.
- Lipophilicity: LogP values for fluorinated thiazole-acetic acids are generally higher than non-fluorinated versions (e.g., 2-(4-phenyl-1,3-thiazol-5-yl)acetic acid has LogP ~2.1 vs. ~1.5 for non-fluorinated analogues) .
Environmental and Metabolic Stability
- Perfluoroalkyl Surfactants : cC6O4 (a related ammonium salt, CAS 1190931-27-1) exhibits a short serum half-life in rats (4–7 hours) due to rapid urinary excretion, contrasting with persistent PFAS like PFOA. This suggests that fluorinated thiazole-acetic acids may have favorable environmental profiles if metabolized similarly .
- Biotransformation : The thiazole ring in this compound may undergo oxidative metabolism, whereas fluorination at the α-carbon resists degradation, prolonging activity .
Biological Activity
2,2-Difluoro-2-(1,3-thiazol-5-yl)acetic acid (DFTAA) is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores the various biological activities associated with DFTAA, focusing on its antibacterial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
DFTAA has the molecular formula C6H4F2N2O2S. The presence of two fluorine atoms enhances the compound's lipophilicity, which is crucial for its biological activity. The thiazole ring contributes to its reactivity and interaction with biological targets.
1. Antibacterial Activity
DFTAA exhibits promising antibacterial properties. Research indicates that it may disrupt bacterial cell membranes or inhibit essential enzymes involved in bacterial metabolism. Initial studies suggest that DFTAA shows effectiveness against various bacterial strains, including those resistant to conventional antibiotics.
Mechanism of Action:
- Membrane Disruption: DFTAA may integrate into bacterial membranes, leading to increased permeability and cell lysis.
- Enzyme Inhibition: It may inhibit specific enzymes critical for bacterial survival, although further studies are needed to elucidate these pathways fully.
2. Anticancer Activity
The compound also demonstrates potential as an anticancer agent. Its structural similarities to other known thiazole derivatives suggest it may target cancer cells effectively. Preliminary findings indicate that DFTAA can induce apoptosis in cancer cell lines through various mechanisms:
- Cytotoxicity: Studies have shown that DFTAA has an IC50 value comparable to established anticancer drugs like doxorubicin .
- Structure-Activity Relationship (SAR): The presence of the thiazole ring is crucial for its cytotoxic activity, as evidenced by analogs with modified structures exhibiting reduced efficacy .
Comparative Analysis with Related Compounds
To better understand the unique properties of DFTAA, a comparative analysis with structurally related compounds is presented in the table below:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 2,2-Difluoro-2-(trifluoromethyl)-1,3-thiazol-5-yl acetic acid | Contains trifluoromethyl instead of thiazole | More potent against certain pathogens |
| 2,2-Difluoro-2-(methyl)-1,3-thiazol-4-yl acetic acid | Methyl group alters electronic properties | Different spectrum of activity |
| 4-Fluorothiazole derivatives | Lacks the acetic acid moiety | Varies widely in biological activity |
This comparison highlights how the difluoro group and specific thiazole configuration in DFTAA contribute to its unique biological activities compared to similar compounds.
Case Studies
Several studies have investigated the biological effects of DFTAA:
- Antibacterial Efficacy: A study demonstrated that DFTAA inhibited growth in multiple bacterial strains, including Staphylococcus aureus and Escherichia coli, suggesting its potential as a broad-spectrum antibacterial agent.
- Anticancer Potential: In vitro tests on human cancer cell lines revealed that DFTAA induced significant apoptosis, with mechanisms involving mitochondrial pathways being suggested .
- Synergistic Effects: Research indicated that combining DFTAA with other antimicrobial agents enhanced its efficacy against resistant strains, providing a basis for future combination therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
